molecular formula C12H15NO2 B13526846 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine

Cat. No.: B13526846
M. Wt: 205.25 g/mol
InChI Key: HWWMKIVIVGHNJK-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine is a complex organic compound that features a unique structure combining an azetidine ring with a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidine

InChI

InChI=1S/C12H15NO2/c1-2-11-12(15-4-3-14-11)6-9(1)5-10-7-13-8-10/h1-2,6,10,13H,3-5,7-8H2

InChI Key

HWWMKIVIVGHNJK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3CNC3

Origin of Product

United States

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